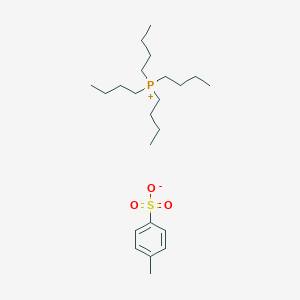

Tetrabutylphosphonium p-toluenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylbenzenesulfonate;tetrabutylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.C7H8O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYJOCBDWDVDOJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584999 | |

| Record name | Tetrabutylphosphanium 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116237-97-9 | |

| Record name | Tetrabutylphosphanium 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylphosphonium p-toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetrabutylphosphonium p-toluenesulfonate for the Modern Researcher

This guide provides a comprehensive overview of the physical and chemical properties of tetrabutylphosphonium p-toluenesulfonate, a versatile quaternary phosphonium salt. With applications ranging from phase-transfer catalysis to its use as an ionic liquid, a thorough understanding of its characteristics is essential for researchers, scientists, and professionals in drug development and organic synthesis. This document moves beyond a simple listing of properties to provide actionable insights and experimental context.

Core Molecular and Physical Characteristics

This compound, also known as p-toluenesulfonic acid tetrabutylphosphonium salt, is a white crystalline solid at room temperature.[1][2] Its structure combines a bulky, lipophilic tetrabutylphosphonium cation with the well-established p-toluenesulfonate (tosylate) anion. This combination of a large, charge-diffuse cation and a stable anion imparts unique properties that are highly valuable in a laboratory setting.

A summary of its key physical and chemical identifiers is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 116237-97-9 | [1][3] |

| Molecular Formula | C₂₃H₄₃O₃PS | [3] |

| Molecular Weight | 430.62 g/mol | [1][3] |

| Appearance | White crystals | [1][2] |

| Melting Point | 54-59 °C | [4][5] |

| Boiling Point | Not available | |

| Density | Not available |

Solubility Profile: A Key to Application Versatility

The large, nonpolar butyl chains of the phosphonium cation suggest good solubility in a variety of organic solvents. Based on the principle of "like dissolves like," it is expected to be soluble in:

-

Polar Aprotic Solvents: Such as acetone, acetonitrile, and dimethylformamide (DMF), where the ionic nature of the salt can be stabilized.

-

Chlorinated Solvents: Including dichloromethane and chloroform, due to their ability to solvate both the ionic and organic portions of the molecule.

-

Ethers: Like tetrahydrofuran (THF) and diethyl ether, although solubility might be more moderate.

-

Alcohols: Such as methanol and ethanol, where hydrogen bonding with the sulfonate anion can contribute to dissolution.

Conversely, it is expected to have low solubility in nonpolar hydrocarbon solvents like hexane and toluene. Its solubility in water is likely limited due to the large hydrophobic cation. This differential solubility is the very basis of its effectiveness as a phase-transfer catalyst, facilitating the transport of the tosylate anion between aqueous and organic phases.

Chemical Stability and Reactivity: A Double-Edged Sword

This compound is a stable compound under typical storage conditions. However, its reactivity, particularly in the presence of strong bases, is a crucial consideration for its application.

Thermal Stability: While a specific decomposition temperature is not documented, quaternary phosphonium salts, in general, exhibit good thermal stability. The decomposition of similar phosphonium hydroxides proceeds via an elimination reaction, akin to the Hofmann elimination, to yield a phosphine oxide and an alkene.[6] It is reasonable to infer that this compound possesses significant thermal stability, suitable for reactions conducted at elevated temperatures.

Reactivity with Bases: The tetrabutylphosphonium cation is susceptible to decomposition in the presence of strong bases, such as hydroxide ions. This occurs through a process that can lead to the formation of tributylphosphine oxide and butane.[6] This instability in strongly basic media is a critical experimental parameter to control. For reactions requiring basic conditions, the choice of base and reaction temperature must be carefully considered to minimize catalyst degradation.

The Tosylate Anion: The p-toluenesulfonate anion is a well-known good leaving group in nucleophilic substitution reactions. This property is fundamental to many of its applications, where it is transferred into an organic phase to participate in a desired transformation.

Synthesis of this compound: A Practical Approach

The synthesis of quaternary phosphonium salts like this compound is typically achieved through the quaternization of a tertiary phosphine with an appropriate alkylating agent.[7] A general and reliable method involves the reaction of tributylphosphine with a butyl ester of p-toluenesulfonic acid (butyl tosylate).

Step-by-Step Synthesis Protocol:

-

Preparation of Butyl p-toluenesulfonate: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonyl chloride in an excess of n-butanol. Cool the mixture in an ice bath.

-

Slowly add a suitable base, such as pyridine or a tertiary amine, to neutralize the HCl generated during the reaction. The choice of a non-nucleophilic base is crucial to avoid side reactions.

-

Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with dilute acid, water, and brine to remove the base and any unreacted starting materials. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate under reduced pressure to obtain butyl p-toluenesulfonate.

-

Quaternization Reaction: In a separate flask, dissolve the purified butyl p-toluenesulfonate in a suitable aprotic solvent such as acetonitrile or toluene.

-

Add an equimolar amount of tributylphosphine to the solution.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the tributylphosphine signal and the appearance of a new signal corresponding to the quaternary phosphonium salt.

-

Upon completion, cool the reaction mixture to room temperature. The product, being a salt, may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether, to yield pure this compound crystals.

Caption: Synthesis workflow for this compound.

Application in Phase-Transfer Catalysis: The Williamson Ether Synthesis

A prominent application of this compound is as a phase-transfer catalyst (PTC). Its ability to shuttle anions between immiscible phases makes it highly effective in accelerating reactions between reactants that would otherwise have limited contact. The Williamson ether synthesis is a classic example where a PTC can dramatically improve reaction efficiency.[8][9]

Experimental Protocol: Williamson Ether Synthesis of Phenetole from Phenol and Bromoethane

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (10 mmol), bromoethane (12 mmol), and toluene (20 mL).

-

In a separate beaker, prepare a 50% aqueous solution of sodium hydroxide (20 mmol).

-

Add the aqueous NaOH solution to the reaction flask.

-

Add a catalytic amount of this compound (0.5 mmol, 5 mol%).

-

Reaction Execution: Heat the biphasic mixture to 80-90 °C with vigorous stirring. The vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases.

-

Monitor the reaction progress by TLC or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer and wash it sequentially with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography on silica gel to afford pure phenetole.

Mechanistic Rationale:

In this biphasic system, the phenol is deprotonated by the sodium hydroxide in the aqueous phase to form the sodium phenoxide. The tetrabutylphosphonium cation then undergoes ion exchange with the sodium phenoxide, forming a lipophilic tetrabutylphosphonium phenoxide ion pair. This ion pair is soluble in the organic phase (toluene) and can readily react with the bromoethane. The p-toluenesulfonate anion is concurrently transported to the aqueous phase. This catalytic cycle continuously transfers the phenoxide nucleophile into the organic phase, thereby facilitating the SN2 reaction.

Caption: Phase-transfer catalysis mechanism in Williamson ether synthesis.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

This compound is a highly effective and versatile quaternary phosphonium salt with significant applications in modern organic synthesis. Its utility as a phase-transfer catalyst, exemplified by the Williamson ether synthesis, stems from its unique solubility profile and the chemical properties of its constituent ions. A thorough understanding of its physical properties, reactivity, and handling requirements, as detailed in this guide, is paramount for its safe and effective use in the research and development of novel chemical entities and pharmaceuticals.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Hill, J. W., & Corredor, J. (1978). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 55(10), 663. [Link]

-

Royal Society of Chemistry. d3ma00823a1.pdf. [Link]

-

Bronson, T. (2020, May 26). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

PubChem. This compound. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

1H and 13C NMR spectra of compound 2a. [Link]

-

Denton, R. (2016). Synthesis of quaternary aryl phosphonium salts: photoredox-mediated phosphine arylation. Chemical Communications, 52(28), 4987-4990. [Link]

-

Gogoi, P. et al. (2019). Aryne insertion into the P=O bond: one-pot synthesis of quaternary phosphonium triflates. Organic & Biomolecular Chemistry, 17(3), 534-538. [Link]

- Google Patents.

-

Royal Society of Chemistry. Long sought synthesis of quaternary phosphonium salts from phosphine oxides: inverse reactivity approach. [Link]

-

Royal Society of Chemistry. Efficient late-stage synthesis of quaternary phosphonium salts from organothianthrenium salts via photocatalysis. [Link]

-

ScholarWorks@GVSU. Phosphonium-Salt Mediated Activation of C-O Bonds: Applications and Mechanistic Studies. [Link]

-

IRIS. Phosphonium salts and P-ylides. [Link]

-

ResearchGate. Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. [Link]

-

PubChem. Butyl-p-toluenesulfonate. [Link]

-

ResearchGate. The Thermal Decomposition of Tetraalkylammonium pertechnetates 1987 Engl transl. [Link]

-

ResearchGate. Important thermal properties of the p-toluene sulfonic acid [PTS] anion based protic ionic liquids (PILs). [Link]

-

MDPI. The Effect of p-Toluenesulfonic Acid and Phosphoric Acid (V) Content on the Heat Resistance and Thermal Properties of Phenol Resin and Phenol-Carbon Composite. [Link]

-

ResearchGate. FT-IR spectra of the caffeine, p-toluenesulfonic acid, and the ionic liquid. [Link]

-

ResearchGate. Fourier transform infrared (FT-IR) spectra of humins, sulfonated carbons (SCs), and p-toluenesulfonic acid (p-TSA). [Link]

-

NIST WebBook. P-toluene sulfonic acid monohydrate. [Link]

-

NIST WebBook. Benzenesulfonic acid, 4-methyl-, butyl ester. [Link]

-

Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

-

CORA. The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. [Link]

-

Royal Society of Chemistry. Chapter 3: Phosphonium salts and P-ylides. [Link]

-

ResearchGate. Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. [Link]

Sources

- 1. cactus.utahtech.edu [cactus.utahtech.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound | C23H43O3PS | CID 16218643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound = 95 NT 116237-97-9 [sigmaaldrich.com]

- 5. This compound = 95 NT 116237-97-9 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. iris.unive.it [iris.unive.it]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Tetrabutylphosphonium p-Toluenesulfonate: A Versatile Ionic Liquid and Phase-Transfer Catalyst

Introduction

Tetrabutylphosphonium p-toluenesulfonate is a quaternary phosphonium salt that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and materials science. Comprising a bulky, lipophilic tetrabutylphosphonium cation and a versatile p-toluenesulfonate (tosylate) anion, this compound is classified as a phosphonium-based ionic liquid (IL) and a highly effective phase-transfer catalyst (PTC). Its unique combination of properties—including thermal stability, low vapor pressure, and the ability to facilitate reactions between immiscible phases—makes it a valuable tool for researchers, chemists, and drug development professionals seeking to design more efficient, selective, and environmentally benign chemical processes.[1]

This guide provides a comprehensive overview of this compound, delving into its chemical properties, synthesis, mechanistic principles, and practical applications. It is designed to serve as a technical resource for scientists leveraging this compound to overcome challenges in complex chemical transformations.

Core Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. These identifiers are critical for accurate sourcing, characterization, and regulatory compliance.

| Property | Value | Source(s) |

| CAS Number | 116237-97-9 | [2][3] |

| Molecular Formula | C₂₃H₄₃O₃PS | [2][3] |

| Linear Formula | (CH₃CH₂CH₂CH₂)₄P(CH₃C₆H₄SO₃) | |

| Molecular Weight | 430.62 g/mol | [2][3] |

| IUPAC Name | 4-methylbenzenesulfonate;tetrabutylphosphanium | [3] |

| Synonyms | p-Toluenesulfonic acid tetrabutylphosphonium salt | [2] |

| Physical Form | Crystals | |

| Melting Point | 54-59 °C |

Scientific Foundation: The Dual Role as an Ionic Liquid and Phase-Transfer Catalyst

To fully appreciate the utility of this compound, it is essential to understand the principles of ionic liquids and phase-transfer catalysis.

Ionic Liquids (ILs): "Green" Solvents and Beyond Ionic liquids are salts with melting points below 100 °C, composed entirely of ions.[1] Unlike traditional volatile organic solvents, ILs have negligible vapor pressure, which significantly reduces air pollution and exposure risks. Phosphonium-based ILs, such as the subject of this guide, are particularly noted for their high thermal and chemical stability compared to some nitrogen-based counterparts.[4] Their utility extends beyond being simple solvents; the choice of cation and anion can be tuned to create task-specific ILs that can act as catalysts, electrolytes, or extraction media, making them highly relevant in the push for "green chemistry".[1][5]

Phase-Transfer Catalysis (PTC): Bridging Immiscible Phases Many crucial organic reactions, especially in pharmaceutical synthesis, involve a nucleophile (often an inorganic salt, soluble in water) and an organic substrate (soluble in a nonpolar organic solvent).[6] These reactants are segregated into immiscible phases, leading to extremely slow or non-existent reaction rates.

A phase-transfer catalyst is a substance that transports a reactant from one phase into another where the reaction can occur.[7] this compound excels in this role. The tetrabutylphosphonium ([P(C₄H₉)₄]⁺) cation is "lipophilic" due to its four long butyl chains, making it soluble in organic solvents. It can pair with an aqueous-phase anion (like a hydroxide or halide from a reagent) and shuttle it into the organic phase to react with the substrate. This mechanism dramatically accelerates reaction rates, allows for the use of milder conditions, and often improves yields and selectivities.[6][8]

Synthesis Pathway: Acid-Base Neutralization

The synthesis of this compound is typically achieved through a straightforward and high-yielding acid-base neutralization reaction. This method is common for producing a wide array of phosphonium-based ionic liquids with various anions.[9]

The process involves reacting tetrabutylphosphonium hydroxide, a strong base, with p-toluenesulfonic acid. The hydroxide anion of the phosphonium salt is neutralized by the acidic proton of the sulfonic acid, forming water as the sole byproduct. The desired ionic liquid is formed as the resulting salt.

Reaction: (C₄H₉)₄POH + CH₃C₆H₄SO₃H → [(C₄H₉)₄P]⁺[CH₃C₆H₄SO₃]⁻ + H₂O

Caption: Synthesis of this compound.

Applications in Research and Drug Development

The dual nature of this compound as both a stable ionic liquid and an efficient PTC makes it a versatile tool in several key areas relevant to pharmaceutical and chemical development.

-

Catalysis in Organic Synthesis: As a PTC, it can accelerate a wide range of reactions, including nucleophilic substitutions (Sₙ2), alkylations, and etherifications, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs).[10] Its use can circumvent the need for harsh, anhydrous conditions or expensive and toxic solvents like DMSO.[11]

-

Green Chemistry Solvent: In its capacity as an ionic liquid, it serves as a thermally stable and non-volatile reaction medium.[12] This is particularly advantageous for reactions requiring elevated temperatures. Furthermore, the potential for catalyst/solvent recycling can significantly improve the process mass intensity (PMI) of a synthetic route, a key metric in green chemistry.[5]

-

Relevance of the Tosylate Anion: The p-toluenesulfonate (tosylate) group is a well-known and effective leaving group in organic chemistry. However, residual tosylate esters from synthesis can be a concern in pharmaceutical manufacturing, as they are classified as potentially genotoxic impurities.[13] Using a tosylate salt as the ionic liquid itself requires careful consideration of reaction pathways but also provides a unique chemical environment where the tosylate anion is an integral part of the reaction medium.

Methodology: Representative Protocol for Phase-Transfer Catalysis

The following protocol describes a general procedure for a Williamson ether synthesis, a classic Sₙ2 reaction, using this compound as the phase-transfer catalyst. This protocol is illustrative of the compound's function and should be adapted and optimized for specific substrates.

Objective: Synthesis of Phenyl Butyl Ether from Phenol and 1-Bromobutane.

Materials:

-

Phenol

-

1-Bromobutane

-

Potassium Hydroxide (KOH)

-

This compound (Catalyst, 1-5 mol%)

-

Toluene (Solvent)

-

Deionized Water

-

Diatomaceous earth for filtration

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), toluene (2-3 mL per mmol of phenol), and an aqueous solution of potassium hydroxide (1.5 eq, 50% w/w).

-

Catalyst Addition: Add this compound (0.02 eq) to the biphasic mixture.

-

Substrate Addition: Begin vigorous stirring to ensure adequate mixing of the two phases. Add 1-bromobutane (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts.

-

Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) to recover any remaining product.

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual salts and base.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the pure phenyl butyl ether.

Caption: Mechanism of Phase-Transfer Catalysis.

Characterization and Quality Control

For researchers synthesizing or using this compound, proper characterization is crucial.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect complex multiplets in the aliphatic region (~0.9-2.5 ppm) corresponding to the sixteen butyl protons of the cation. In the aromatic region, expect signals for the tosylate anion: a singlet around 2.4 ppm for the methyl group protons and two doublets between 7.0 and 8.0 ppm for the para-substituted benzene ring.

-

¹³C NMR: Expect four distinct signals for the butyl carbons in the aliphatic region. For the tosylate anion, signals for the methyl carbon (~21 ppm) and the aromatic carbons would be observed.

-

-

Infrared (IR) Spectroscopy: Key signals would include strong C-H stretching bands from the butyl groups (~2800-3000 cm⁻¹). The tosylate anion will show characteristic strong S=O stretching vibrations, typically in the 1150-1250 cm⁻¹ and 1000-1050 cm⁻¹ regions.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be used to assess purity, particularly to detect residual starting materials like p-toluenesulfonic acid.

Safety and Handling

According to safety data, this compound presents several hazards that require appropriate handling procedures.[3][14]

-

Hazard Classifications:

-

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves, chemical safety goggles, and a lab coat.

-

When handling the solid material, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[14]

-

-

Handling and Storage:

-

Store in a tightly closed container in a dry, well-ventilated place.

-

Avoid generating dust.

-

Conclusion

This compound stands out as a highly functional chemical tool for researchers and development scientists. Its identity as a stable phosphonium ionic liquid offers a greener alternative to conventional solvents, while its efficacy as a phase-transfer catalyst enables challenging biphasic reactions under mild conditions. By understanding its fundamental properties, synthesis, and the mechanistic principles that govern its activity, scientists can effectively harness this compound to innovate in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.

References

- PTC Organics, Inc. (n.d.). Strange Choice of Tetrabutylphosphonium Salts for N-Alkylation.

- 1H and 13C NMR spectra of compound 2a. (n.d.).

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- Taylor & Francis Online. (n.d.). An environmentally benign synthesis of Tetrabutylphosphonium tribromide (TBPTB) – a versatile and efficient phase transfer reagent for organic transformations.

- PubChem. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.). New biobased tetrabutylphosphonium ionic liquids: synthesis, characterization and use as a solvent or co-solvent for mild and greener Pd-catalyzed hydrogenation processes.

- BenchChem. (n.d.). Tetrabutylphosphonium Bromide: A Versatile Reagent in Synthesis, Catalysis, and Material Science.

- Sigma-Aldrich. (n.d.). This compound.

- ACS Publications. (2013). Synthesis of Tetrabutylphosphonium Carboxylate Ionic Liquids and Its Catalytic Activities for the Alcoholysis Reaction of Propylene Oxide. Industrial & Engineering Chemistry Research.

- SciSpace. (n.d.). Applications of Ionic Liquids in Organic Synthesis.

- Phase transfer catalysis: Chemistry and engineering. (n.d.).

- National Center for Biotechnology Information. (2024).

- ResearchGate. (n.d.). New biobased Tetrabutylphosphonium ionic liquids: synthesis, characterization and use as co-solvent for mild and greener Pd-catalyzed hydrogenation processes.

- BenchChem. (n.d.). Exploring the Applications of Tetrabutylphosphonium Bromide in Advanced Technologies.

- ResearchGate. (n.d.). Tetrabutylphosphonium amino acid ionic liquids as efficient catalysts for solvent-free Knoevenagel condensation reactions.

- American Institute of Chemists. (n.d.). Starburst quaternary ammonium salt - a new effective phase transfer catalyst.

- Sigma-Aldrich. (n.d.). Safety Information for this compound.

- Sigma-Aldrich. (n.d.). This compound Product Page.

- BenchChem. (n.d.). Application Notes and Protocols: Tetrabutylphosphonium Hydroxide as a Phase Transfer Catalyst.

- Organic Syntheses. (n.d.). p-Toluenesulfonic acid, butyl ester.

- Thermo Fisher Scientific. (n.d.). Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV.

Sources

- 1. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | C23H43O3PS | CID 16218643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. New biobased tetrabutylphosphonium ionic liquids: synthesis, characterization and use as a solvent or co-solvent for mild and greener Pd-catalyzed hydrogenation processes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 12. scispace.com [scispace.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Synthesis and Characterization of Tetrabutylphosphonium p-toluenesulfonate: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylphosphonium p-toluenesulfonate is a phosphonium-based ionic liquid that has garnered significant interest due to its unique physicochemical properties, including high thermal stability and utility as a phase-transfer catalyst. This guide provides a comprehensive overview of its synthesis via a robust two-step methodology and details a multi-technique approach for its thorough characterization. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices and establishes self-validating protocols essential for reproducible, high-quality research in academic and industrial settings. We will explore detailed experimental procedures for synthesis and subsequent structural and thermal analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Thermogravimetric Analysis (TGA), providing researchers with the foundational knowledge required to produce and validate this versatile compound.

Introduction to this compound

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, and they have emerged as highly versatile compounds in various chemical fields.[1] Within this class, phosphonium-based ILs present notable advantages over their more common nitrogen-based analogues, such as enhanced thermal and chemical stability.[1] this compound, also known as p-toluenesulfonic acid tetrabutylphosphonium salt, is a prime example of this advantageous class of molecules.[2][3]

Its molecular structure, consisting of a bulky, symmetric tetrabutylphosphonium cation and a p-toluenesulfonate (tosylate) anion, imparts a unique set of properties that make it highly effective in a range of applications. It is widely utilized as a phase-transfer catalyst in organic synthesis, where it facilitates reactions between immiscible aqueous and organic phases.[2] Furthermore, its ionic nature and stability are leveraged in electrochemical applications and in the extraction and purification of biomolecules.[2]

Physicochemical Properties Profile

A clear understanding of a compound's fundamental properties is critical for its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 116237-97-9 | [2][3] |

| Molecular Formula | C₂₃H₄₃O₃PS | [2][4] |

| Molecular Weight | 430.62 g/mol | [2][4] |

| Appearance | White to off-white or pale yellow powder/crystals | [2][5] |

| Melting Point | 54 - 59 °C | [2][5] |

| Purity | ≥ 95% | [2] |

| Primary Hazards | Causes skin, eye, and respiratory irritation | [4] |

Synthesis of this compound

The synthesis of phosphonium salts with non-halide anions is most reliably achieved through a two-step process that involves an initial quaternization reaction followed by an anion exchange.[6][7] This strategy offers high yields and purity, as it allows for the isolation of a stable intermediate before introducing the final counter-ion.

Visualizing the Synthesis Workflow

The logical flow of the synthesis, from starting materials to the final purified product, is depicted below. This process ensures a controlled and efficient conversion.

Caption: The two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful isolation of the intermediate in Step A is a prerequisite for proceeding to Step B, ensuring that the final anion exchange is efficient.

Step A: Synthesis of Tetrabutylphosphonium Bromide (Intermediate)

This is a classic quaternization reaction. The lone pair of electrons on the phosphorus atom of tributylphosphine acts as a nucleophile, attacking the electrophilic primary carbon of 1-bromobutane. The reaction is typically driven to completion by heating under reflux.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tributylphosphine (1.0 eq) and a suitable solvent such as acetonitrile or isopropyl alcohol.

-

Reagent Addition: Slowly add 1-bromobutane (1.1 eq) to the flask. The slight excess of the alkyl halide ensures complete consumption of the more valuable phosphine.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR, observing the disappearance of the tributylphosphine signal and the appearance of a new downfield signal corresponding to the phosphonium salt.

-

Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid or oil is washed several times with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials. The product, tetrabutylphosphonium bromide, is then dried under vacuum.

Step B: Anion Exchange to Yield this compound

The principle behind this step is a metathesis reaction, driven by the precipitation of an inorganic salt. Sodium p-toluenesulfonate is used as the tosylate source, and the reaction's success hinges on the low solubility of the resulting sodium bromide in the chosen solvent.

-

Dissolution: Dissolve the tetrabutylphosphonium bromide intermediate (1.0 eq) from Step A in a suitable solvent, such as ethanol or methanol. In a separate flask, dissolve sodium p-toluenesulfonate (1.05 eq) in the same solvent, heating gently if necessary.

-

Reaction: Add the sodium p-toluenesulfonate solution to the tetrabutylphosphonium bromide solution while stirring. A white precipitate of sodium bromide should form almost immediately.

-

Completion and Filtration: Stir the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion. The precipitated sodium bromide is then removed by gravity or vacuum filtration.

-

Isolation and Purification: The solvent from the filtrate is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure, crystalline this compound.

Safety Considerations

All synthesis steps should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[8][9]

-

Tributylphosphine: Is toxic and pyrophoric. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

1-Bromobutane: Is a flammable liquid and an irritant.

-

Solvents: Acetonitrile, ethanol, and other organic solvents are flammable.

-

Final Product: this compound is classified as a skin, eye, and respiratory irritant.[4]

Comprehensive Characterization

A multi-faceted analytical approach is required to unambiguously confirm the identity, structure, and purity of the synthesized product. Each technique provides a unique piece of the puzzle, and together they form a self-validating workflow.

Visualizing the Characterization Workflow

The purified product from the synthesis is subjected to a battery of spectroscopic and thermal analyses to confirm its molecular integrity.

Caption: A multi-technique workflow for the characterization of the title compound.

Structural Elucidation via NMR Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the ionic liquid in solution.[10]

-

Protocol: Dissolve ~10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

¹H NMR Analysis: The proton NMR spectrum provides a distinct fingerprint. The chemical shifts are influenced by the electronic environment of the protons and the counter-ion.[11]

| Protons | Expected δ (ppm) | Multiplicity | Integration |

| Cation: Butyl -CH ₃ | ~0.9 | Triplet (t) | 12H |

| Cation: Butyl -CH ₂-CH₃ | ~1.4-1.5 | Multiplet (m) | 8H |

| Cation: Butyl -CH ₂-CH₂P | ~1.5-1.6 | Multiplet (m) | 8H |

| Cation: Butyl -CH ₂P | ~2.2-2.4 | Multiplet (m) | 8H |

| Anion: Ar-CH ₃ | ~2.3 | Singlet (s) | 3H |

| Anion: Ar-H (ortho to -CH₃) | ~7.1 | Doublet (d) | 2H |

| Anion: Ar-H (ortho to -SO₃) | ~7.5 | Doublet (d) | 2H |

-

¹³C NMR Analysis: Confirms the carbon skeleton of both the cation and anion. Key signals include the four distinct carbons of the butyl chains and the characteristic aromatic and methyl carbons of the tosylate anion.

-

³¹P NMR Analysis: A single peak is expected in the phosphonium region (typically δ 25-35 ppm), confirming the presence of a single phosphorus environment.

Ionic Composition by Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing ionic liquids as it softly transfers the pre-formed ions from solution to the gas phase.[12][13]

-

Protocol: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Positive Ion Mode: The spectrum will be dominated by a single peak corresponding to the tetrabutylphosphonium cation ([C₁₆H₃₆P]⁺) at an m/z of approximately 259.3.

-

Negative Ion Mode: The spectrum will show a single major peak for the p-toluenesulfonate anion ([C₇H₇O₃S]⁻) at an m/z of approximately 171.0. This orthogonal detection of both the cation and anion provides definitive confirmation of the ionic composition.

Thermal Properties Analysis (TGA/DSC)

Thermal analysis is crucial for understanding the operational limits of the ionic liquid.[14][15]

-

Protocol: A small, accurately weighed sample (5-10 mg) is placed in an alumina or platinum crucible.

-

Thermogravimetric Analysis (TGA): The sample is heated under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min). The resulting curve of mass vs. temperature reveals the decomposition temperature (Tₔ), which for phosphonium ILs is typically high, indicating good thermal stability.[7]

-

Differential Scanning Calorimetry (DSC): The sample is heated and cooled in a controlled cycle. The DSC thermogram will clearly show an endothermic peak corresponding to the melting point of the compound, which should align with the literature values of 54-59 °C.[5][16]

Vibrational Spectroscopy (FTIR)

FTIR provides confirmation of the functional groups present in the molecule.

-

Protocol: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Interpretation: The spectrum will contain a combination of the vibrational modes from both ions.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3000-2850 | C-H stretch | Butyl chains & Ar-CH₃ |

| 1470-1450 | C-H bend | Butyl chains |

| ~1200 & ~1030 | S=O stretch | Sulfonate |

| ~1010 | S-O stretch | Sulfonate |

| ~1120 | Ring vibration | Aromatic ring |

Summary and Outlook

This guide has detailed a robust and verifiable pathway for the synthesis and characterization of this compound. The two-step synthesis involving quaternization and anion exchange provides a reliable method for producing this ionic liquid in high purity. The subsequent characterization workflow, employing a suite of orthogonal analytical techniques including NMR, MS, TGA/DSC, and FTIR, constitutes a self-validating system that ensures the structural integrity and quality of the final product. For researchers and developers, adherence to these detailed protocols provides a strong foundation for utilizing this versatile phosphonium salt in applications ranging from catalysis to materials science, confident in the material's identity and purity.

References

-

Zolfigol, M. A., et al. (2020). Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion Batteries. PMC - NIH. [Link]

-

Noorhisham, N., et al. (2021). Characterisation techniques for analysis of imidazolium-based ionic liquids and application in polymer preparation: A review. Journal of Molecular Liquids. [Link]

-

Chang, T., et al. (2007). Characterization of Phosphonium Ionic Liquids with Emphasis on Mass Spectrometry and Chromatography. ACS Publications. [Link]

-

Yunis, R., & Abbas, A. S. (2018). Ionic Liquids Nitrogen-Based, Preparation, Characterization, and Application. Auctores. [Link]

-

Ermolaev, V., et al. (2010). Phosphonium ionic liquids based on bulky phosphines: Synthesis, structure and properties. Dalton Transactions. [Link]

-

Anderson, J. L., et al. (2002). Characterizing Ionic Liquids On the Basis of Multiple Solvation Interactions. Journal of the American Chemical Society. [Link]

-

Zhang, Y., et al. (2020). Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. ACS Omega. [Link]

-

ResearchGate. Main characterization techniques for the ionic liquids. [Link]

-

Bradaric, C. J., et al. (2003). Industrial Preparation of Phosphonium Ionic Liquids. ResearchGate. [Link]

-

PubChem. This compound. [Link]

-

Hofmann, A., et al. (2022). Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. PMC. [Link]

-

ResearchGate. ¹H NMR spectra: (a) tetrabutylphosphonium 3-sulfopropyl methacrylate.... [Link]

-

Miluykov, V. (2016). Synthesis, Characterisation and Application of Phosphonium Ionic Liquids. ResearchGate. [Link]

-

Porozov, Y., et al. (2017). Universal mass spectrometric analysis of poly(ionic liquid)s. RSC Publishing. [Link]

-

Iacovelli, R., et al. (2018). Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. NIH. [Link]

-

SpectraBase. Tetrabutylphosphonium chloride - Optional[1H NMR] - Spectrum. [Link]

-

Chang, T., et al. (2007). Characterization of Phosphonium Ionic Liquids with Emphasis on Mass Spectrometry and Chromatography. ResearchGate. [Link]

-

Allen, R. P., et al. (2015). The Chemical Stability of Phosphonium-Based Ionic Liquids under Gamma Irradiation. ResearchGate. [Link]

-

Gupta, G. R., et al. (2012). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry. [Link]

-

Schubert, H., et al. (2013). Ion-pairing of phosphonium salts in solution: C-H⋅⋅⋅halogen and C-H⋅⋅⋅π hydrogen bonds. PubMed. [Link]

-

Fisher Scientific. (2025). SAFETY DATA SHEET - Butyl p-toluenesulfonate (re-issue). [Link]

-

Scientific Laboratory Supplies. This compound, >=95% (NT). [Link]

-

Organic Syntheses. p-Toluenesulfonic acid, butyl ester. [Link]

-

Pfaendtner, J., et al. (2017). Thermodynamic and Transport Properties of Tetrabutylphosphonium Hydroxide and Tetrabutylphosphonium Chloride–Water Mixtures via Molecular Dynamics Simulation. MDPI. [Link]

-

Shanmugam, G., & Brahadeeswaran, S. (2012). Spectroscopic, thermal and mechanical studies on 4-methylanilinium p-toluenesulfonate - a new organic NLO single crystal. PubMed. [Link]

-

PrepChem. Preparation of p-toluenesulfonic acid. [Link]

Sources

- 1. Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C23H43O3PS | CID 16218643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound = 95 NT 116237-97-9 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.de [fishersci.de]

- 9. fishersci.com [fishersci.com]

- 10. Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ion-pairing of phosphonium salts in solution: C-H⋅⋅⋅halogen and C-H⋅⋅⋅π hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. asianpubs.org [asianpubs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Spectroscopic, thermal and mechanical studies on 4-methylanilinium p-toluenesulfonate - a new organic NLO single crystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Solubility of Tetrabutylphosphonium p-toluenesulfonate in common organic solvents

An In-depth Technical Guide to the Solubility of Tetrabutylphosphonium p-Toluenesulfonate in Common Organic Solvents

Abstract

This compound ([P(C₄)₄][OTs]) is a quaternary phosphonium salt, a type of ionic liquid (IL) that has garnered significant interest in various chemical applications, including as a phase-transfer catalyst and a solvent in organic synthesis.[1] Its efficacy in these roles is intrinsically linked to its solubility in different organic media. This guide provides a comprehensive overview of the solubility characteristics of this compound in a range of common organic solvents. We delve into the molecular interactions governing its solubility, present a compilation of qualitative and estimated quantitative solubility data, and provide detailed, field-proven protocols for experimentally determining its solubility. This document is intended for researchers, scientists, and drug development professionals who utilize or are exploring the use of phosphonium-based ionic liquids.

Introduction: The Significance of Solubility for Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, and many are liquid at room temperature.[2] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them attractive alternatives to traditional volatile organic solvents.[2][3] The solubility of an IL in organic solvents is a critical parameter that dictates its utility in various applications. For instance, in organic synthesis, the IL must effectively dissolve reactants to facilitate a reaction. In extraction processes, the differential solubility of a target molecule in the IL versus another phase is exploited.

This compound is composed of a large, sterically hindered tetrabutylphosphonium cation and a p-toluenesulfonate (tosylate) anion. The nature of these ions plays a crucial role in the IL's interaction with solvent molecules and, consequently, its solubility. This guide aims to provide a detailed understanding of these interactions and a practical framework for assessing the solubility of this specific IL.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of an ionic liquid like this compound in an organic solvent is governed by a complex interplay of intermolecular forces. The adage "like dissolves like" provides a preliminary guide, but a more nuanced understanding requires consideration of the specific interactions at the molecular level.

Key Intermolecular Interactions

-

Ion-Dipole Interactions: Polar organic solvents possess permanent dipoles that can interact favorably with the charged cation and anion of the ionic liquid. Solvents with high dielectric constants are generally more effective at solvating ions.

-

Hydrogen Bonding: The oxygen atoms of the sulfonate group in the tosylate anion can act as hydrogen bond acceptors. Protic solvents, such as alcohols, can therefore engage in hydrogen bonding with the anion, which can significantly enhance solubility.

-

Van der Waals Forces: The nonpolar alkyl chains of the tetrabutylphosphonium cation and the aromatic ring of the tosylate anion can interact with nonpolar organic solvents through London dispersion forces.

-

Dipole-Induced Dipole Interactions: The ions of the IL can induce temporary dipoles in nonpolar solvent molecules, leading to attractive interactions.

The Influence of Cation and Anion Structure

The large, nonpolar surface area of the tetrabutylphosphonium cation, due to its four butyl chains, contributes to its solubility in less polar organic solvents. The tosylate anion, with its aromatic ring and sulfonate group, possesses both polar and nonpolar characteristics, allowing for a wide range of interactions. The interplay between the nature of the cation, the anion, and the solvent ultimately determines the overall solubility.

Solubility Profile of this compound

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |

| Alcohols | Methanol | 5.1 | Highly Soluble | > 50 |

| Ethanol | 4.3 | Highly Soluble | > 50 | |

| Isopropanol | 3.9 | Soluble | 10 - 50 | |

| Ketones | Acetone | 5.1 | Highly Soluble | > 50 |

| Methyl Ethyl Ketone | 4.7 | Soluble | 10 - 50 | |

| Esters | Ethyl Acetate | 4.4 | Soluble | 10 - 50 |

| Ethers | Diethyl Ether | 2.8 | Sparingly Soluble | 1 - 5 |

| Tetrahydrofuran (THF) | 4.0 | Soluble | 10 - 50 | |

| Hydrocarbons | n-Hexane | 0.1 | Sparingly Soluble | < 1 |

| Toluene | 2.4 | Soluble | 5 - 15 | |

| Chlorinated Solvents | Dichloromethane | 3.1 | Highly Soluble | > 50 |

| Chloroform | 4.1 | Highly Soluble | > 50 |

Disclaimer: The quantitative solubility values presented in this table are estimations based on the known solubility of analogous phosphonium salts and the general principles of solubility. For precise applications, experimental verification is strongly recommended.

Experimental Protocols for Solubility Determination

To obtain accurate, quantitative solubility data, experimental determination is essential. Below are two robust, step-by-step protocols for determining the solubility of this compound in organic solvents.

Gravimetric Method

This classic and reliable method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Diagram of the Gravimetric Solubility Determination Workflow

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed, airtight vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for a few hours to let the undissolved solid settle. Alternatively, centrifuge the vial to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a calibrated pipette or syringe. Avoid disturbing the undissolved solid.

-

Solvent Removal: Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry evaporating dish. Carefully evaporate the solvent under a gentle stream of inert gas, in a fume hood, or using a rotary evaporator. Gentle heating may be applied if the ionic liquid is thermally stable at the required temperature.

-

Drying: Dry the residue in the evaporating dish to a constant weight, typically in a vacuum oven at a moderate temperature to remove any residual solvent.

-

Calculation: The solubility is calculated as the mass of the dried residue (solute) per volume or mass of the solvent used.

UV-Vis Spectroscopic Method

This method is suitable for solutes that have a chromophore, such as the aromatic ring in the tosylate anion of this compound. It relies on the Beer-Lambert law, where absorbance is proportional to concentration.

Diagram of the UV-Vis Spectroscopic Solubility Determination Workflow

Caption: Workflow for solubility determination using UV-Vis spectroscopy.

Step-by-Step Protocol:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to identify the λmax of the tosylate anion (typically around 262 nm).

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of the ionic liquid in the chosen solvent with accurately known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Prepare a Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution and allow it to equilibrate.

-

Sample and Dilute:

-

After equilibration and phase separation (by settling or centrifugation), carefully withdraw a small, known volume of the clear supernatant.

-

Dilute this aliquot with a known volume of the pure solvent to bring its concentration within the linear range of the calibration curve.

-

-

Measure Absorbance: Measure the absorbance of the diluted solution at λmax.

-

Calculate Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the ionic liquid in that solvent.

-

Conclusion

This compound exhibits a versatile solubility profile, demonstrating high solubility in polar aprotic and protic solvents, and moderate to low solubility in nonpolar solvents. This behavior is a direct consequence of the molecular structures of its constituent ions and their interactions with the solvent molecules. While precise, quantitative data remains sparse in the public domain, the provided estimations and detailed experimental protocols offer a robust framework for researchers and professionals to effectively utilize this ionic liquid in their applications. The experimental determination of solubility is paramount for applications requiring high precision, and the methods outlined in this guide provide a reliable means to achieve this.

References

-

PubChem. (n.d.). This compound. Retrieved January 13, 2026, from [Link]

- Ullah, Z., & Bustam, M. A. (2015). Phosphonium-based ionic liquids and their application in separation of dye from aqueous solution. Journal of the Chemical Society of Pakistan, 37(5), 989-995.

-

Organic Chemistry Portal. (n.d.). Ionic Liquids. Retrieved January 13, 2026, from [Link]

- Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-Based Ionic Liquids: An Overview. Australian Journal of Chemistry, 62(4), 309-321.

-

Wikipedia. (n.d.). Ionic liquid. Retrieved January 13, 2026, from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved January 13, 2026, from [Link]

-

Long, T. E. (2021). Determination of Solubility by Gravimetric Method. Retrieved January 13, 2026, from [Link]

- Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Drug Discovery and Development.

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529.

-

Solvionic. (n.d.). Trihexyl(tetradecyl)phosphonium Chloride. Retrieved January 13, 2026, from [Link]

- Domańska, U., & Marciniak, A. (2007). Solubility of phosphonium ionic liquid in alcohols, benzene, and alkylbenzenes.

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Tetrabutylphosphonium p-Toluenesulfonate

Abstract: This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of tetrabutylphosphonium p-toluenesulfonate, an ionic liquid of significant interest to researchers, scientists, and drug development professionals. In the absence of direct, publicly available experimental data for this specific compound, this guide synthesizes information from analogous phosphonium salts and tosylate-containing ionic liquids to establish a well-reasoned estimation of its thermal properties. Furthermore, it offers detailed, field-proven experimental protocols for determining these properties using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), ensuring a self-validating system for researchers. The guide also delves into the probable decomposition mechanisms, grounded in the established chemistry of quaternary phosphonium salts.

Introduction to this compound

This compound ([P(C₄)₄][OTs]) is a quaternary phosphonium salt that exists as a crystalline solid at room temperature.[1][2] It is characterized by the combination of a bulky, symmetric tetrabutylphosphonium cation and a p-toluenesulfonate anion.[3][4] Phosphonium salts, in general, are known for their enhanced thermal and chemical stability compared to their nitrogen-based ammonium analogues, making them attractive for a variety of applications, including as phase-transfer catalysts, electrolytes, and solvents in chemical synthesis.[5][6] The thermal stability of an ionic liquid is a critical parameter that dictates its operational window in high-temperature applications and is a key consideration in drug development processes where thermal stress can occur.

The Crucial Role of Cation and Anion in Thermal Stability

The thermal stability of ionic liquids is not an intrinsic property of the cation or anion alone but rather a synergistic effect of their interaction. For quaternary phosphonium salts, several factors are at play:

-

The Cation: The nature of the alkyl chains on the phosphorus atom influences the stability. While longer alkyl chains can sometimes lower the decomposition temperature, the overall stability of phosphonium salts is generally robust.[7][8]

-

The Anion: The anion plays a pivotal role in the decomposition pathway. Highly nucleophilic or basic anions can initiate decomposition at lower temperatures through mechanisms like nucleophilic substitution (Sₙ2) or elimination reactions. Conversely, weakly coordinating, non-nucleophilic anions tend to afford salts with higher thermal stability.[9]

Estimated Thermal Stability of this compound

Comparative Analysis of Analogous Compounds

The following table summarizes the thermal decomposition data for various tetrabutylphosphonium salts and salts containing the p-toluenesulfonate anion. This comparative approach allows for an educated estimation of the thermal stability of [P(C₄)₄][OTs].

| Compound | Cation | Anion | Onset Decomposition Temperature (°C) | Reference |

| Tetrabutylphosphonium Bromide : p-Toluenesulfonic Acid (1:1 DES) | Tetrabutylphosphonium | Bromide/p-Toluenesulfonate | ~407 | [10] |

| Pyridinium p-Toluenesulfonate | Pyridinium | p-Toluenesulfonate | 213 | [11][12] |

| N-methylpiperidinium p-Toluenesulfonate | N-methylpiperidinium | p-Toluenesulfonate | 286 | [11][12] |

| Trihexyl(tetradecyl)phosphonium Tetrafluoroborate | Trihexyl(tetradecyl)phosphonium | Tetrafluoroborate | >300 | [6] |

| Tetrabutylphosphonium Hydrogen Sulfate | Tetrabutylphosphonium | Hydrogen Sulfate | ~300-400 | [5] |

| 4-methylanilinium p-toluenesulfonate | 4-methylanilinium | p-toluenesulfonate | 199 | [13] |

Based on this data, it is reasonable to hypothesize that the thermal decomposition onset of this compound will be significantly higher than that of tosylate salts with less stable cations (e.g., pyridinium) and likely falls within the broad range observed for other thermally robust phosphonium salts, i.e., in the 300-400 °C range. The p-toluenesulfonate anion is a relatively weak nucleophile and base, which should contribute to a higher decomposition temperature compared to salts with halide or hydroxide anions.

Experimental Protocols for Thermal Analysis

To ascertain the precise thermal stability and decomposition profile of this compound, a systematic experimental approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.

Thermogravimetric Analysis (TGA) Protocol

TGA is the cornerstone for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Workflow for TGA:

Caption: TGA Experimental Workflow for Thermal Stability Assessment.

Methodology Details:

-

Sample Preparation:

-

Accurately weigh approximately 2-5 mg of this compound into a standard TGA pan (ceramic or aluminum). A smaller sample size minimizes thermal gradients within the sample.

-

Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

-

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation. The choice of an inert atmosphere is critical to study the intrinsic thermal stability, as the presence of oxygen can significantly lower the decomposition temperature.[13]

-

Allow the system to equilibrate at the starting temperature (typically ambient) until the mass reading is stable.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature of around 600 °C at a constant heating rate, typically 10 °C/min. A higher heating rate can artificially inflate the apparent onset decomposition temperature, so consistency is key for comparative studies.[13]

-

-

Data Analysis:

-

The primary data obtained is a plot of mass versus temperature.

-

The onset decomposition temperature (Tₒₙₛₑₜ) is determined as the temperature at which a significant mass loss begins. This is often calculated by the intersection of the baseline tangent and the tangent of the decomposition curve.

-

The temperatures at which 5% and 10% mass loss occur are also valuable metrics for comparing thermal stability.

-

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on phase transitions such as melting, crystallization, and glass transitions. It can also reveal exothermic or endothermic decomposition processes.

Experimental Workflow for DSC:

Caption: DSC Experimental Workflow for Thermal Characterization.

Methodology Details:

-

Sample Preparation:

-

Weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Hermetically seal the pan to contain any volatiles released during heating and to prevent interaction with the furnace atmosphere.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point to erase its prior thermal history. The melting point of this compound is reported to be in the range of 54-59 °C or 70-72 °C.[2]

-

Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.

-

Second Heat: Reheat the sample at the same rate as the first heat up to the decomposition temperature determined by TGA. This second heat provides information on the glass transition (if amorphous), crystallization, and melting of the material with a controlled thermal history. It also confirms whether decomposition is an endothermic or exothermic process.

-

-

Data Analysis:

-

Analyze the DSC thermogram to identify the melting temperature (Tₘ), crystallization temperature (T꜀), and glass transition temperature (T₉).

-

Observe the thermal event corresponding to decomposition. The absence of a TGA weight loss coinciding with a DSC exotherm can indicate crystallization or curing rather than decomposition.[14]

-

Probable Decomposition Mechanisms

The thermal decomposition of phosphonium-based ionic liquids typically proceeds through established pathways. For this compound, the following mechanisms are considered most likely:

-

β-Elimination (Hofmann Elimination): This is a common pathway for quaternary ammonium and phosphonium salts with β-hydrogens. The p-toluenesulfonate anion can act as a base, abstracting a proton from a β-carbon of one of the butyl chains. This leads to the formation of 1-butene, tributylphosphine, and p-toluenesulfonic acid.

-

Nucleophilic Substitution (Sₙ2): The p-toluenesulfonate anion could potentially act as a nucleophile, attacking one of the α-carbons of the butyl groups. This would result in the formation of butyl p-toluenesulfonate and tributylphosphine. However, given that tosylate is a good leaving group, its nucleophilicity is moderate, suggesting this pathway may be less favored than elimination, especially at higher temperatures.

The initial degradation of alkyl phosphonium salts can follow both β-elimination and nucleophilic displacement pathways.[15] The exact mechanism will depend on the interplay between the basicity and nucleophilicity of the p-toluenesulfonate anion under the reaction conditions.

Conclusion

This compound is anticipated to be a thermally robust ionic liquid with a decomposition temperature likely in the 300-400 °C range. This estimation is based on the known high stability of the tetrabutylphosphonium cation and the relatively low nucleophilicity and basicity of the p-toluenesulfonate anion. For definitive characterization, the detailed TGA and DSC protocols provided in this guide offer a reliable and systematic approach for researchers. Understanding the thermal limits and decomposition pathways is paramount for the successful application of this compound in high-temperature processes and for ensuring the stability of formulations in the pharmaceutical industry.

References

-

Characterization of Thermal, Ionic Conductivity and Electrochemical Properties of Some p-Tosylate Anions-Based Protic Ionic Compounds. (2022). MDPI. Retrieved from [Link]

-

Important thermal properties of the p-toluene sulfonic acid [PTS] anion based protic ionic liquids (PILs). (n.d.). ResearchGate. Retrieved from [Link]

-

TGA profiles from 50-600 °C of [P 4444 ][B(pyr) 4 ] (red) and [P 4444 ][B(bdo) 2 ] (blue). (n.d.). ResearchGate. Retrieved from [Link]

-

Performance of p-Toluenesulfonic Acid–Based Deep Eutectic Solvent in Denitrogenation: Computational Screening and Experimental Validation. (2020). MDPI. Retrieved from [Link]

-

Methanesulfonate and p-toluenesulfonate salts of the N-methyl-N-alkylpyrrolidinium and quaternary ammonium cations: Novel low cost ionic liquids. (n.d.). ResearchGate. Retrieved from [Link]

-

Thermal Stability of Highly Fluorinated Phosphonium Salts. (n.d.). TA Instruments. Retrieved from [Link]

-

Characterization of Thermal, Ionic Conductivity and Electrochemical Properties of Some p-Tosylate Anions-Based Protic Ionic Compounds. (2022). ResearchGate. Retrieved from [Link]

-

Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. (2022). Journal of Molecular Liquids. Retrieved from [Link]

-

Thermal Stability of Quaternary Phosphonium Modified Montmorillonites. (n.d.). ResearchGate. Retrieved from [Link]

-

p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). (n.d.). Girolami Group Website - University of Illinois. Retrieved from [Link]

-

This compound | C23H43O3PS | CID 16218643. (n.d.). PubChem. Retrieved from [Link]

-

CrystEngComm. (n.d.). RSC Publishing. Retrieved from [Link]

-

Stability with respect to temperature, as demonstrated by thermogravimetric analysis (TGA), for trihexyl(tetradecyl)phosphonium tetrafluoroborate, [(C 6 H 13 ) 3 P(C 14 H 29 )][BF 4 ]. (n.d.). ResearchGate. Retrieved from [Link]

-

Interpreting Unexpected Events and Transitions in DSC Results. (n.d.). TA Instruments. Retrieved from [Link]

-

Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. (n.d.). eScholarship.org. Retrieved from [Link]

-

Thermal evaporation of intact positive ions of quaternary ammonium and phosphonium salts. (n.d.). Journal of the Chemical Society, Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. (n.d.). ResearchGate. Retrieved from [Link]

-

Characterization of Pharmaceutical Materials with Modulated DSC™. (n.d.). TA Instruments. Retrieved from [Link]

-

Integrated Microcantilever for Joint Thermal Analysis of Trace Hazardous Materials. (n.d.). MDPI. Retrieved from [Link]

-

Spectroscopic, thermal and mechanical studies on 4-methylanilinium p-toluenesulfonate - a new organic NLO single crystal. (2012). PubMed. Retrieved from [Link]

-

p-Toluenesulfonic acid | C7H7SO3H | CID 6101. (n.d.). PubChem. Retrieved from [Link]

-

Modulated DSC™ Compendium: Basic Theory & Experimental Considerations, TA-210. (n.d.). TA Instruments. Retrieved from [Link]

-

Methyl p-toluenesulfonate, 98% 250 g. (n.d.). Thermo Scientific Alfa Aesar. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). TA Instruments. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. ≥95% (NT), crystals | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C23H43O3PS | CID 16218643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound = 95 NT 116237-97-9 [sigmaaldrich.com]

- 5. Synthesis and structural trends in a series of simple tetraalkylphosphonium salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. tainstruments.com [tainstruments.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Spectroscopic, thermal and mechanical studies on 4-methylanilinium p-toluenesulfonate - a new organic NLO single crystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tainstruments.com [tainstruments.com]

- 15. researchgate.net [researchgate.net]

Is Tetrabutylphosphonium p-toluenesulfonate an ionic liquid?

Technical Guide: Tetrabutylphosphonium p-Toluenesulfonate

An In-depth Analysis of its Classification as an Ionic Liquid

Executive Summary

This technical guide addresses the classification of this compound. Based on its fundamental physicochemical properties, most notably its melting point, this compound is definitively classified as an ionic liquid. Its melting point range of 54-59 °C falls comfortably below the universally accepted 100 °C threshold that distinguishes ionic liquids from traditional molten salts. This guide will deconstruct the definition of an ionic liquid, analyze the specific properties of this compound, and explore its applications, which are characteristic of this unique class of materials.

The Fundamental Definition of an Ionic Liquid

An ionic liquid (IL) is a salt that exists in the liquid state at or near ambient temperatures.[1] The most widely accepted definition classifies salts with a melting point below 100 °C (212 °F) as ionic liquids.[1][2] Unlike conventional solvents such as water or acetone, which are composed of neutral molecules, ionic liquids are composed entirely of ions—specifically, a combination of a large organic cation and an organic or inorganic anion.[3][4]

The defining characteristics of ionic liquids stem from their unique structure:

-

Low Melting Point: The ions in these salts have poorly coordinated, often asymmetric shapes and delocalized charges. This structural complexity disrupts the formation of a stable crystal lattice, resulting in a significantly lower melting point compared to simple inorganic salts like sodium chloride, which melts at 801 °C.[1][5]

-

Negligible Vapor Pressure: Their ionic nature means they have extremely low volatility, making them non-flammable and attractive as green solvent alternatives.[4]

-

High Thermal and Chemical Stability: Many ionic liquids are stable at high temperatures (up to 200-400 °C) and are resistant to oxidation and other chemical degradation.[4]

-

Tunable Properties: A key feature of ionic liquids is their "designer" nature. By systematically altering the structure of the cation or anion, one can fine-tune physicochemical properties like viscosity, polarity, solubility, and conductivity for specific applications.[2][5]

Caption: Workflow of the compound as a phase-transfer catalyst.

Representative Synthesis Protocol

The synthesis of phosphonium-based ionic liquids like this compound is typically a direct and high-yielding process. The following is a generalized, self-validating protocol for its preparation via a neutralization reaction, a common and efficient method for creating protic ionic liquids.

Experimental Methodology: Acid-Base Neutralization

This protocol describes the reaction between tetrabutylphosphonium hydroxide and p-toluenesulfonic acid. The primary validation of success is the formation of water as the sole byproduct, which can be removed under vacuum, and the confirmation of the product's identity via analytical methods.

Step 1: Reagent Preparation

-

Equimolar amounts of tetrabutylphosphonium hydroxide (e.g., 40 wt. % in H₂O) and p-toluenesulfonic acid monohydrate are prepared.

-

Causality: Using equimolar amounts ensures complete neutralization, preventing residual acidic or basic impurities in the final product.

Step 2: Reaction

-

The p-toluenesulfonic acid is slowly added to the stirred solution of tetrabutylphosphonium hydroxide in a round-bottom flask. The flask is kept in an ice bath to manage the exothermic reaction.

-